3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a quinoline derivative with a thiazolidinone precursor. Common reagents include aldehydes, amines, and sulfur sources under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry
Industrially, it could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core.
Quinoline Derivatives: Compounds featuring the quinoline structure.
Uniqueness
What sets 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of the thiazolidinone and quinoline moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H14N2OS2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14N2OS2/c23-19-18(12-15-10-11-21-17-9-5-4-8-16(15)17)25-20(24)22(19)13-14-6-2-1-3-7-14/h1-12H,13H2/b18-12- |
InChI Key |
SKJZRDFLNKGJSV-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S |
Origin of Product |
United States |
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